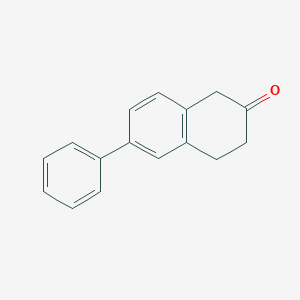

6-phenyl-3,4-dihydronaphthalen-2(1H)-one

描述

属性

分子式 |

C16H14O |

|---|---|

分子量 |

222.28 g/mol |

IUPAC 名称 |

6-phenyl-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C16H14O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |

InChI 键 |

PSJBFIHGNBXNLR-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(CC1=O)C=CC(=C2)C3=CC=CC=C3 |

产品来源 |

United States |

Reaction Mechanisms and Advanced Chemical Transformations of 6 Phenyl 3,4 Dihydronaphthalen 2 1h One

Mechanistic Investigations of Synthetic Routes

The synthesis of the 6-phenyl-2-tetralone scaffold can be achieved through several strategic approaches, each involving distinct mechanistic pathways.

A primary and classical method for the synthesis of tetralones is the intramolecular Friedel-Crafts reaction. nih.gov For 6-phenyl-3,4-dihydronaphthalen-2(1H)-one, this pathway typically begins with a precursor molecule derived from a biphenyl (B1667301) derivative.

The reaction mechanism commences with the generation of a highly reactive electrophile, usually an acylium ion. This is achieved by treating a suitable carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), with a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid. orgsyn.org The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and the formation of the resonance-stabilized acylium ion.

Mechanism: Intramolecular Friedel-Crafts Acylation

Formation of Acylium Ion: The precursor, 4-(biphenyl-4-yl)butanoyl chloride, reacts with a Lewis acid (e.g., AlCl₃). The Lewis acid extracts the chloride, forming a highly electrophilic acylium ion.

Electrophilic Aromatic Substitution (EAS): The acylium ion is attacked by the π-electrons of the adjacent phenyl ring. This attack is the rate-determining step, as it temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org The cyclization occurs at the position ortho to the alkyl chain.

Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom where the electrophile attached. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final cyclized ketone product, this compound.

A related approach involves the Friedel-Crafts acylation of a suitable aromatic substrate with ethylene (B1197577) in the presence of an acyl chloride, which has been used for the synthesis of 6-methoxy-β-tetralone and represents a general method for substituted β-tetralones. orgsyn.org

Modern synthetic strategies often employ organometallic cross-coupling reactions to construct the biphenyl backbone necessary for the tetralone. For instance, a Suzuki or Stille coupling could be used to synthesize the precursor for the Friedel-Crafts cyclization.

A more advanced mechanistic interpretation involves electrochemistry. An electrochemical approach combining a Hofer-Moest reaction with an intramolecular Friedel-Crafts alkylation has been developed for tetrahydronaphthalenes. acs.org This process involves the anodic oxidation of a carboxylate to generate a radical intermediate. This radical undergoes decarboxylation, followed by a second oxidation to form a carbocation. This carbocation is then trapped intramolecularly by the aromatic ring in a Friedel-Crafts type alkylation to complete the cyclization. acs.org Although not specifically demonstrated for 6-phenyl-2-tetralone, this mechanism represents a sophisticated pathway involving both radical and cationic intermediates.

Cycloaddition reactions provide a powerful method for constructing the core dihydronaphthalene ring system in a single step. A plausible route involves a [4+2] Diels-Alder reaction. This pathway utilizes an in situ generated ortho-xylylene (a diene) which reacts with a suitable dienophile.

A recently developed cascade reaction provides a strong analogy, where isoindolines undergo nitrogen deletion to form an ortho-xylylene intermediate. acs.org This highly reactive diene is immediately trapped by a dienophile in a Diels-Alder cycloaddition to yield a tetralin (1,2,3,4-tetrahydronaphthalene) scaffold. acs.org

Proposed Mechanism: Diels-Alder Pathway

Diene Formation: A precursor molecule, such as an appropriately substituted isoindoline (B1297411) or a derivative of α,α'-dibromo-o-xylene, is treated with reagents to induce elimination, generating a highly reactive phenyl-substituted ortho-xylylene intermediate.

[4+2] Cycloaddition: This diene reacts instantly with a dienophile containing a latent ketone functionality, such as acrolein or a related α,β-unsaturated carbonyl compound. The concerted reaction involves the overlap of the π-orbitals of the diene and dienophile to form a new six-membered ring.

Product Formation: The initial cycloadduct is then processed to reveal the ketone at the C2 position, yielding the this compound structure.

This approach offers excellent control over the formation of the dihydronaphthalene ring system.

Intramolecular and Intermolecular Reactivity Studies

The reactivity of this compound is dictated by its ketone and aromatic functionalities.

Reductive Transformations: The ketone group at the C2 position is readily susceptible to reduction by various reagents to form the corresponding secondary alcohol, 6-phenyl-1,2,3,4-tetrahydronaphthalen-2-ol. The choice of reducing agent can influence the reaction conditions and selectivity. Common hydride-based reagents are highly effective. Biocatalytic reductions using microorganisms have also been employed for the stereoselective reduction of 2-tetralones, yielding enantiomerically enriched alcohols. nih.govresearchgate.net

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, 0°C to RT | 6-phenyl-1,2,3,4-tetrahydronaphthalen-2-ol | Mild and selective for ketones. nih.gov |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C | 6-phenyl-1,2,3,4-tetrahydronaphthalen-2-ol | Powerful reducing agent; requires anhydrous conditions. |

| Microorganisms (e.g., Didymosphaeria igniaria) | Whole-cell biocatalysis in culture medium | (S)- or (R)-6-phenyl-1,2,3,4-tetrahydronaphthalen-2-ol | Can provide high enantioselectivity. researchgate.net |

Oxidative Transformations: The dihydronaphthalene ring can undergo oxidation to achieve full aromaticity, converting the tetralone scaffold into a substituted naphthalene (B1677914). This dehydrogenation can be accomplished using various chemical oxidants or catalytic methods. A modern approach involves a metal-free, visible-light-mediated protocol using a photocatalyst and an external oxidant, which has proven effective for the aromatization of dihydronaphthalenes and even tetrahydronaphthalenes. researchgate.net The proposed mechanism involves the generation of a phenyl radical that abstracts a hydrogen atom to form a benzylic radical, which is subsequently oxidized to a cation and then deprotonated to yield the aromatic naphthalene product. researchgate.net

Aliphatic Substitution: The protons on the carbons alpha to the ketone (C1 and C3) are acidic and can be removed by a base to form an enolate ion. This nucleophilic enolate can then react with various electrophiles in Sₙ2-type reactions. This allows for the introduction of functional groups, such as alkyl or halo groups, at the α-positions. For example, reaction with an alkyl halide (R-X) would yield an α-alkylated tetralone. This reactivity is a cornerstone of ketone chemistry. wikipedia.org

Aromatic Substitution: The 6-phenyl-2-tetralone scaffold contains two aromatic rings that can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.org The position of the incoming electrophile is directed by the existing substituents on each ring.

| Ring System | Key Substituent(s) | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| Dihydronaphthalene Ring | Alkyl frame (at C5, C8); Phenyl group (at C6) | Weakly Activating (Alkyl); Activating (Phenyl) | Ortho/para to the phenyl group (C5, C7). C5 is more sterically hindered. |

| Phenyl Ring (at C6) | The entire tetralone scaffold (an alkyl group) | Weakly Activating | Ortho and para positions on the phenyl ring. |

For the dihydronaphthalene ring, the phenyl group at C6 is an activating, ortho, para-director. masterorganicchemistry.com Therefore, electrophiles would preferentially attack the C5 and C7 positions. C5 is sterically hindered by the adjacent fused ring, making C7 the most likely site for substitution. For the pendant phenyl ring, it is activated by the alkyl connection to the tetralone scaffold, directing incoming electrophiles to its ortho and para positions.

Nucleophilic aromatic substitution (SₙAr) is also possible but requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring and a good leaving group. youtube.comyoutube.com In the absence of such groups, the native 6-phenyl-2-tetralone is unlikely to undergo SₙAr reactions under standard conditions.

Ring Expansion and Contraction Processes in Dihydronaphthalene Systems

Ring expansion and contraction reactions are powerful tools in organic synthesis, allowing for the construction of varied and complex molecular architectures from readily available cyclic precursors. etsu.eduwikipedia.org These transformations typically involve the rearrangement of the carbon skeleton, leading to an increase or decrease in ring size. etsu.educhemistrysteps.com For a dihydronaphthalene system like this compound, such processes could offer pathways to novel polycyclic or spirocyclic structures.

Ring Expansion:

A common strategy for ring expansion involves the generation of a carbocation adjacent to the ring, which can then trigger a 1,2-alkyl shift, thereby incorporating an exocyclic carbon into the ring structure. wikipedia.org While specific examples for this compound are scarce, analogous transformations in related tetralone systems provide a conceptual framework. For instance, the Tiffeneau-Demjanov rearrangement, a classic method for one-carbon ring expansion of cyclic ketones, could theoretically be applied. This would involve the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and subsequent diazotization to generate the key carbocation intermediate that precedes rearrangement.

Another potential avenue for ring expansion involves the use of diazomethane (B1218177). The reaction of diazomethane with cyclic ketones can lead to the insertion of a methylene (B1212753) group adjacent to the carbonyl, resulting in a larger ring. The regioselectivity of this insertion would be a critical factor to control.

Ring Contraction:

Conversely, ring contraction reactions reduce the size of a cyclic system. chemistrysteps.com A well-known example is the Favorskii rearrangement of α-halo ketones in the presence of a base. chemistrysteps.com This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a ring-contracted product. chemistrysteps.com To apply this to this compound, the molecule would first need to be halogenated at the α-position (C1 or C3). Subsequent treatment with a base, such as sodium hydroxide (B78521) or an alkoxide, could then initiate the rearrangement.

Another plausible mechanism for ring contraction involves a Wolff rearrangement of an α-diazo ketone. This photochemical or thermally induced reaction proceeds through a ketene (B1206846) intermediate, which can then be trapped by a nucleophile to form the ring-contracted product.

The following table outlines hypothetical reaction pathways for the ring expansion and contraction of this compound, based on established methodologies.

| Transformation | Reagents/Conditions | Potential Product Type |

| Ring Expansion | ||

| Tiffeneau-Demjanov | 1. KCN, H+ 2. LiAlH4 3. HNO2 | Expanded ring ketone |

| Diazomethane Reaction | CH2N2 | Expanded ring ketone |

| Ring Contraction | ||

| Favorskii Rearrangement | 1. Br2, H+ 2. NaOR | Ring-contracted ester |

| Wolff Rearrangement | 1. N2CHCOCl 2. hν or Δ, H2O | Ring-contracted acid |

This table presents theoretical pathways and the expected class of products. Specific yields and isomer distributions would require experimental validation.

Influence of Substituent Electronic and Steric Effects on Reaction Outcomes

The presence of the phenyl group at the 6-position of the dihydronaphthalene core, along with any other substituents, is expected to exert a significant influence on the reactivity of the molecule and the outcome of its transformations. libretexts.org These influences can be broadly categorized into electronic and steric effects. wikipedia.orgnih.gov

Electronic Effects:

Electronic effects arise from the ability of a substituent to donate or withdraw electron density, which can occur through inductive and resonance effects. libretexts.org The phenyl group at the 6-position is generally considered to be weakly electron-withdrawing through induction but can act as an electron-donating or withdrawing group through resonance, depending on the nature of the reaction and any substituents on the phenyl ring itself.

In the context of electrophilic aromatic substitution on the phenyl ring, the existing dihydronaphthalene moiety would act as a substituent, directing incoming electrophiles. Conversely, for reactions involving the ketone or the aliphatic portion of the dihydronaphthalene ring, the electronic nature of the phenyl group can influence the stability of intermediates. For example, in reactions proceeding through carbocationic intermediates, an electron-donating group on the phenyl ring could stabilize a positive charge that is in conjugation with the aromatic system.

The following table summarizes the expected electronic influence of various substituents on the phenyl ring of this compound.

| Substituent on Phenyl Ring (at para-position) | Electronic Effect | Expected Impact on Reactivity |

| -OCH3 (Methoxy) | Electron-donating (strong resonance) | Increased reactivity in electrophilic aromatic substitution on the phenyl ring; stabilization of positive charges in conjugation. |

| -CH3 (Methyl) | Electron-donating (weak induction and hyperconjugation) | Mildly increased reactivity in electrophilic aromatic substitution on the phenyl ring. |

| -Cl (Chloro) | Electron-withdrawing (strong induction), Electron-donating (weak resonance) | Decreased reactivity in electrophilic aromatic substitution on the phenyl ring; destabilization of positive charges in conjugation. |

| -NO2 (Nitro) | Electron-withdrawing (strong induction and resonance) | Significantly decreased reactivity in electrophilic aromatic substitution on the phenyl ring; strong destabilization of positive charges in conjugation. |

This table provides a qualitative prediction of electronic effects. The actual impact on reaction rates and product distributions would need to be determined experimentally.

Steric Effects:

Steric effects result from the spatial arrangement of atoms within a molecule, which can hinder the approach of reagents to a reaction site. wikipedia.org The phenyl group at the 6-position introduces significant steric bulk. This steric hindrance can influence the regioselectivity of reactions. For instance, in an electrophilic attack on the dihydronaphthalene aromatic ring, the positions ortho to the bulky phenyl-substituted carbon may be sterically shielded, potentially favoring substitution at other positions.

Similarly, for reactions at the carbonyl group, the stereochemical outcome can be influenced by the steric presence of the phenyl group. Nucleophilic attack on the ketone may occur preferentially from the less hindered face of the molecule, leading to a specific stereoisomer as the major product.

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific, experimentally verified ¹H and ¹³C NMR data for 6-phenyl-3,4-dihydronaphthalen-2(1H)-one are not widely available in the cited literature, the expected chemical shifts can be predicted based on the structure.

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons on both the naphthalene (B1677914) and phenyl rings, typically in the range of 7.0-8.0 ppm. The aliphatic protons of the dihydronaphthalene ring system would appear further upfield. Specifically, the methylene (B1212753) protons adjacent to the carbonyl group (C3) and the benzylic methylene protons (C1) would likely resonate around 2.5-3.0 ppm, while the methylene protons at the C4 position would be expected in a similar region.

¹³C NMR: The carbon-13 NMR spectrum would show a characteristic signal for the carbonyl carbon (C2) in the downfield region, typically around 200 ppm. Aromatic carbons would produce a cluster of signals between 120-150 ppm. The aliphatic carbons (C1, C3, and C4) would have signals in the upfield region of the spectrum, generally between 20-40 ppm.

Hypothetical NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m |

| H-1 | ~2.9 | t |

| H-3 | ~2.6 | t |

| H-4 | ~3.1 | t |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C-2) | ~198 |

| Aromatic-C | 125 - 145 |

| C-1 | ~35 |

| C-3 | ~40 |

| C-4 | ~30 |

Note: The data in these tables is hypothetical and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. walisongo.ac.idsdsu.eduyoutube.comemerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. sdsu.edu For instance, it would show correlations between the protons on C3 and C4, and potentially between C1 and the neighboring aromatic protons, helping to map out the spin systems within the aliphatic ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. walisongo.ac.idsdsu.eduyoutube.com This would allow for the unambiguous assignment of each carbon atom that bears protons by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. walisongo.ac.idsdsu.eduyoutube.comyoutube.com This is particularly powerful for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule. For example, correlations from the protons on C1 to the carbons in the phenyl ring would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It is crucial for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

FT-IR spectroscopy is highly effective for identifying key functional groups. In the spectrum of this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration of the ketone, expected to appear in the region of 1680-1715 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings around 1450-1600 cm⁻¹. mu-varna.bgnih.govthermofisher.comresearchgate.net

Expected Key FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | 1715 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. libretexts.orgmiamioh.eduwhitman.edu The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular formula, C₁₆H₁₄O.

Upon ionization, the molecule would undergo characteristic fragmentation. Common fragmentation pathways for ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if an appropriate gamma-hydrogen is present. miamioh.edu For this specific structure, likely fragmentation would include the loss of the phenyl group or cleavage of the aliphatic ring, leading to the formation of stable carbocations. Analyzing these fragment ions helps to piece together the molecular structure. For instance, the presence of a strong peak corresponding to a phenyl cation (m/z = 77) or a tropylium (B1234903) ion (m/z = 91) would be indicative of the phenyl substituent. libretexts.orgnih.gov

X-ray Crystallography for Three-Dimensional Structural Elucidation

Published single-crystal X-ray diffraction data, including crystallographic parameters (unit cell dimensions, space group) and detailed molecular geometry (bond lengths, bond angles), for this compound could not be located. This definitive technique is essential for unambiguously determining the three-dimensional structure of a molecule in the solid state.

Without a solved crystal structure, a detailed analysis of the intermolecular interactions and crystal packing architecture for this compound cannot be performed. Such an analysis would typically describe non-covalent interactions like hydrogen bonds, π-stacking, and van der Waals forces that govern how molecules arrange themselves in a crystal lattice.

Computational and Theoretical Chemistry Investigations

Reaction Pathway Elucidation and Kinetic Studies

Computational Modeling of Mechanistic Steps

Computational modeling provides a powerful tool for elucidating the intricate mechanistic steps involved in the synthesis of tetralone derivatives like 6-phenyl-3,4-dihydronaphthalen-2(1H)-one. Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathways, including the elucidation of bond formation and cleavage events, as well as the determination of activation energies which govern the reaction kinetics.

For instance, in related tetralone syntheses, computational studies have been instrumental in rationalizing the formation of specific diastereoisomers. By modeling the transition state energies of different reaction pathways, researchers can predict and explain the observed stereoselectivity. These theoretical investigations can also shed light on the role of catalysts and reaction conditions in influencing the reaction outcome.

A hypothetical reaction pathway for the formation of a tetralone derivative, as investigated by computational modeling, might involve the following key steps with their calculated energetic parameters:

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Nature of Species |

|---|---|---|---|

| Step 1: Initial Reactant Complex Formation | Association of starting materials | 5.2 | Intermediate |

| Step 2: C-C Bond Formation | Key bond-forming step leading to the tetralone core | 22.5 | Transition State |

| Step 3: Proton Transfer | Intra- or intermolecular proton migration | 10.8 | Transition State |

| Step 4: Final Product Formation | Rearrangement to yield the stable product | -15.3 (relative to reactants) | Product |

Analysis of Intermolecular Interactions and Crystal Lattices

The solid-state properties of a molecular crystal are governed by the intricate network of intermolecular interactions within its crystal lattice. Understanding these non-covalent interactions is crucial for predicting and controlling the physicochemical properties of the material.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions in a crystal. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface is mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. Red spots on the dnorm map indicate close intermolecular contacts, while blue regions represent weaker or longer contacts.

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal a variety of non-covalent interactions, including H···H, C···H/H···C, and O···H/H···O contacts. nih.gov The percentage contributions of these interactions to the total Hirshfeld surface area provide a quantitative measure of their importance in the crystal packing. In analogous structures, H···H interactions often dominate, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.gov

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar compounds, is presented below:

| Interaction Type | Percentage Contribution to Hirshfeld Surface | Key Features in 2D Fingerprint Plot |

|---|---|---|

| H···H | ~50-60% | Large, diffuse region indicating van der Waals contacts |

| C···H/H···C | ~20-30% | "Wing-like" features corresponding to C-H···π interactions |

| O···H/H···O | ~5-15% | Sharp "spikes" indicative of hydrogen bonding |

| C···C | ~2-5% | Characteristic of π-π stacking interactions |

Energy Frameworks for Quantitative Assessment of Crystal Packing Forces

While Hirshfeld surface analysis provides a qualitative and quantitative overview of intermolecular contacts, energy frameworks offer a more detailed quantitative assessment of the energetic contributions to the crystal packing. rasayanjournal.co.in This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. nih.gov

A hypothetical energy framework analysis for this compound might yield the following interaction energies between a central molecule and its nearest neighbors:

| Molecular Pair | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |

|---|---|---|---|

| Pair 1 (π-stacking) | -15.2 | -45.8 | -61.0 |

| Pair 2 (C-H···π) | -8.5 | -25.1 | -33.6 |

| Pair 3 (van der Waals) | -3.1 | -18.9 | -22.0 |

| Pair 4 (Hydrogen bond) | -20.7 | -12.4 | -33.1 |

Synthetic Utility and Advanced Applications As Chemical Intermediates

Precursor in Complex Organic Molecule Total Synthesis (e.g., Natural Products)

The tetralone motif is a recurring structural element in a variety of natural products, making 6-phenyl-3,4-dihydronaphthalen-2(1H)-one and its derivatives valuable starting materials in their total synthesis. semanticscholar.orgmaterialsciencejournal.orgresearchgate.net The strategic placement of the phenyl group at the 6-position offers a handle for further functionalization and influences the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of complex, stereochemically rich natural products.

A notable example of the synthetic utility of a closely related analog is in the synthesis of aryltetralin lignan (B3055560) derivatives, a class of natural products that includes the potent anticancer agent podophyllotoxin. ijacskros.com The synthesis of (6-hydroxy-4-phenyl-1,4-dihydronaphthalen-1-yl)amino derivatives, which are analogs of podophyllotoxin, highlights a synthetic route that utilizes a 6-hydroxy-4-phenyl-tetralone intermediate. ijacskros.com This underscores the potential of 6-phenyl-2-tetralone as a precursor for biologically active natural product analogs. The general strategy involves the construction of the tetralone core, followed by stereoselective modifications to introduce the necessary functional groups and establish the correct stereochemistry.

Table 1: Examples of Natural Product Scaffolds Accessible from Tetralone Intermediates

| Natural Product Class | Core Structure | Relevance of this compound |

|---|---|---|

| Aryltetralin Lignans | Phenyl-substituted tetralin | The 6-phenyl substituent provides a key structural feature for this class of compounds. |

| Diterpenes | Polycyclic hydroaromatic | The tetralone core serves as a foundational building block for the construction of the polycyclic system. researchgate.net |

Building Block for the Construction of Diverse Heterocyclic Systems

The reactivity of the keto-methylene group in this compound makes it an excellent starting point for the synthesis of a wide range of heterocyclic compounds. The presence of the phenyl group can influence the electronic and steric properties of the molecule, thereby affecting the course and outcome of heterocyclization reactions.

Various synthetic methodologies can be employed to construct heterocyclic rings fused to the tetralone scaffold. For instance, condensation reactions with binucleophiles are a common strategy. The reaction of tetralones with compounds containing two nucleophilic centers can lead to the formation of five, six, or seven-membered heterocyclic rings. While specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity of the tetralone core is well-established. For example, one-pot green synthesis methods have been developed for the creation of dihydropyran heterocycles from related cyclic ketones. rsc.orgmdpi.com Similarly, multicomponent reactions have been utilized to produce complex heterocyclic systems. nih.gov

Table 2: Potential Heterocyclic Systems from this compound

| Reagent Class | Potential Heterocycle | Reaction Type |

|---|---|---|

| Hydrazines | Pyrazoles, Pyridazines | Condensation |

| Hydroxylamine | Isoxazoles | Condensation |

| Amidines | Pyrimidines | Condensation |

Role in the Synthesis of Functionalized Polycyclic Aromatic and Hydroaromatic Compounds

The this compound scaffold is a valuable precursor for the synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs) and their hydroaromatic analogs. nih.govnih.govresearchgate.netrsc.orgresearchgate.net The existing bicyclic system can be elaborated through various synthetic strategies, including annulation reactions, to build more complex polycyclic structures.

The synthesis of (6-hydroxy-4-phenyl-1,4-dihydronaphthalen-1-yl)amino derivatives serves as a prime example of the construction of a functionalized hydroaromatic compound from a related tetralone. ijacskros.com This transformation introduces both a hydroxyl and an amino functional group, increasing the molecular complexity and providing points for further derivatization.

Furthermore, the tetralone moiety can be aromatized to a naphthalene (B1677914) ring system. This can be achieved through various dehydrogenation methods or by functional group manipulation followed by elimination. The resulting 6-phenylnaphthalene derivatives are themselves important building blocks for more extended polycyclic aromatic systems. Palladium-catalyzed annulation reactions, for instance, can be employed to construct larger PAHs from smaller aromatic fragments. rsc.org

Functionalization and Derivatization for Potential Applications in Material Science (e.g., optical properties, coordination chemistry)

The derivatization of this compound opens avenues for its application in material science, particularly in the development of materials with interesting optical and coordination properties. The extended π-system of the phenyl-naphthalene core suggests that its derivatives could exhibit fluorescence or other photophysical properties. nih.gov

While specific research on the material science applications of derivatives of this compound is limited, the broader field of coordination chemistry offers insights into its potential. uci.eduwordpress.comamazonaws.com Ligands incorporating the 6-phenylnaphthalene scaffold could be synthesized and their coordination complexes with various metal ions could be investigated. The introduction of coordinating functional groups, such as pyridyl or carboxyl moieties, onto the phenyl or naphthalene rings would be a necessary synthetic step. The resulting metal complexes could exhibit unique photophysical properties, such as luminescence, or could be explored for applications in catalysis or as building blocks for metal-organic frameworks (MOFs). The inherent chirality of certain derivatives could also be exploited in the development of chiroptical materials.

Development of Compound Libraries for Chemical Space Exploration

The this compound scaffold represents a "privileged structure" that can be utilized for the development of compound libraries for chemical space exploration and drug discovery. imperial.ac.ukresearchgate.netnih.govnih.govmdpi.com Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them attractive starting points for the design of new bioactive molecules.

The functional group handles present in this compound, namely the ketone and the aromatic rings, allow for a variety of chemical transformations to be performed in a combinatorial fashion. This enables the generation of a large number of structurally diverse analogs. For example, the ketone can be converted to a variety of heterocycles, as discussed in section 6.2. The aromatic rings can be functionalized through electrophilic substitution or cross-coupling reactions to introduce a wide range of substituents.

Table 3: Potential Diversification Points for Compound Library Synthesis

| Position | Functional Group | Potential Reactions for Diversification |

|---|---|---|

| C-2 | Ketone | Reductive amination, Wittig reaction, Knoevenagel condensation, Heterocycle formation |

| C-1, C-3 | Methylene (B1212753) | Alkylation, Halogenation |

| Aromatic Rings | C-H bonds | Electrophilic aromatic substitution (e.g., nitration, halogenation), Friedel-Crafts acylation/alkylation |

By systematically varying the substituents at these positions, a large and diverse library of compounds can be generated. This library can then be screened against a variety of biological targets to identify new hit compounds for drug discovery programs. The use of solid-phase organic synthesis and other combinatorial chemistry techniques can facilitate the rapid and efficient production of such libraries. nih.gov

常见问题

Q. What are the common synthetic routes for 6-phenyl-3,4-dihydronaphthalen-2(1H)-one?

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or alkylation of naphthalene derivatives. For example, a related compound, 3-(3'-azidopropyl)-3,4-dihydronaphthalen-2(1H)-one, was synthesized via alkylation of β-tetralone with subsequent azide substitution, achieving yields of 73–84% under reflux conditions with sodium azide and sodium iodide in anhydrous DMF . Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control, and chromatographic purification (e.g., silica gel with ethyl acetate/hexanes gradients) .

Q. What spectroscopic techniques are used to characterize this compound?

Characterization relies on:

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1640 cm⁻¹) and aromatic C-H bends .

- NMR (¹H and ¹³C) : Resolves dihydro-naphthalenone backbone protons (e.g., δ 2.0–3.0 ppm for methylene groups) and phenyl substituents (δ 7.0–7.5 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., C₁₆H₁₄O for the parent compound) .

Q. How can reaction yields be optimized during synthesis?

Yield optimization involves:

- Catalyst selection : Use phase-transfer catalysts (e.g., chiral ammonium salts) for asymmetric alkylation .

- Temperature control : Reflux conditions for kinetically controlled reactions vs. ambient temperatures for sensitive intermediates .

- Purification methods : Gradient elution in column chromatography to isolate high-purity products .

Advanced Research Questions

Q. How can asymmetric synthesis be achieved for derivatives of this compound?

Asymmetric phase-transfer catalysis (PTC) enables enantioselective alkylation. For example, enolization of 3,4-dihydronaphthalen-2(1H)-one generates a chiral enolate intermediate, which undergoes O-alkylation with electrophiles (e.g., benzyl bromides) in the presence of cinchona alkaloid-derived catalysts. This method achieves high enantiomeric excess (ee) for styrene-like derivatives .

Q. What computational approaches predict the biological interactions of this compound?

- Molecular docking : Identifies binding affinities to targets like Pregnane X Receptor (PXR), as shown for the structurally similar 6-phenyl-3,4-dihydro-1H-1,4,5-benzotriazocin-2-one, which exhibited superior PXR binding compared to standards .

- Molecular dynamics (MD) : Assesses stability of ligand-receptor complexes via RMSD analysis over simulation timescales (e.g., 50–100 ns) .

Q. What structural features influence the pharmacological activity of this compound?

- Phenyl substituents : Enhance π-π stacking with aromatic residues in enzyme active sites (e.g., PXR) .

- Ketone functionality : Acts as a hydrogen-bond acceptor, critical for interactions with catalytic residues .

- Stereoelectronic effects : Substituents like halogens (e.g., Cl, F) or methoxy groups modulate lipophilicity and bioavailability .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or compound purity. Strategies include:

- Comparative studies : Replicate assays under standardized protocols (e.g., ISO-certified cytotoxicity tests) .

- Structure-activity relationship (SAR) analysis : Systematically vary substituents to isolate contributing moieties .

- Validation with orthogonal methods : Confirm antiarrhythmic activity (e.g., in vivo models) after in vitro screening .

Methodological Notes

- Synthetic Challenges : Side reactions (e.g., over-alkylation) can occur; monitor via TLC and quench intermediates promptly .

- Data Interpretation : Use computational tools (e.g., Gaussian for DFT calculations) to correlate spectroscopic data with electronic structures .

- Biological Assays : Prioritize compounds with LogP < 5 and topological polar surface area (TPSA) < 140 Ų for optimal membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。